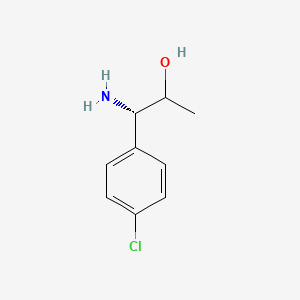
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral compound with a significant presence in various scientific fields. This compound is characterized by its amino group, chlorophenyl group, and secondary alcohol group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The initial step involves the condensation of 4-chlorobenzaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (1S)-1-(4-Chlorophenyl)propan-2-one.
Reduction: (1S)-1-Amino-1-(4-chlorophenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the chlorophenyl group enhances its binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL, also known as (1S,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol, is a chiral amino alcohol with significant biological potential. This compound features a hydroxyl group (-OH), an amino group (-NH₂), and a chlorinated phenyl group, making it relevant in various pharmacological contexts. Its unique structure allows it to interact with multiple biological pathways, influencing neurotransmitter systems and exhibiting potential therapeutic applications.
- Molecular Formula : C₉H₁₂ClN₁O
- Molar Mass : Approximately 185.65 g/mol
- Chirality : Exists in two stereoisomeric forms: (1S,2S) and (1R,2R)
The presence of the chlorinated phenyl moiety enhances the compound's interaction with biological targets compared to non-chlorinated analogs.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Inhibition of Protein Kinases
The compound has been investigated for its role as a potential inhibitor of protein kinases, which are crucial in cell signaling and regulation. Such inhibition could have therapeutic implications in treating diseases like cancer and diabetes. The ability to influence these pathways positions this compound as a valuable candidate in drug development.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways or inhibit enzyme activity, leading to various pharmacological outcomes.
Study on Antimicrobial Activity
A study explored the antimicrobial properties of various compounds related to this compound. The results indicated that modifications at the amino α-carbon significantly enhanced potency against Helicobacter pylori, demonstrating the importance of structural variations in achieving desired biological effects .
Antiproliferative Activity in Cancer Cells
Another research effort focused on the antiproliferative activity of compounds similar to this compound in human cancer cells. The study utilized the sulforhodamine B (SRB) assay to evaluate growth inhibition in HCT116 cells. Compounds containing a 4-chlorophenyl group showed selectivity for cancer cells over normal fibroblasts, highlighting the potential for targeted cancer therapies .
Data Tables
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
XBAXSYKCTIVRON-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















